3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine

Oligonucleotide Synthesis Nucleoside Chemistry Protecting Group Strategy

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) is a chemically protected, synthetic nucleoside analog belonging to the 2′-fluoro-arabinofuranosyluracil class. Distinguished by its 3′,5′-bis-O-benzoyl ester protection, it serves primarily as a stable, pre-protected synthon for the efficient incorporation of the 2′-deoxy-2′-fluoro-4-deoxy-arabinouridine scaffold into more complex molecules, notably phosphoramidites for oligonucleotide synthesis.

Molecular Formula C23H19FN2O6
Molecular Weight 438.4 g/mol
Cat. No. B12103810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine
Molecular FormulaC23H19FN2O6
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2
InChIKeyNNEJQWKQUWJJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine: A Differentiated Benzoyl-Protected Fluorinated Nucleoside Building Block


3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) is a chemically protected, synthetic nucleoside analog belonging to the 2′-fluoro-arabinofuranosyluracil class . Distinguished by its 3′,5′-bis-O-benzoyl ester protection, it serves primarily as a stable, pre-protected synthon for the efficient incorporation of the 2′-deoxy-2′-fluoro-4-deoxy-arabinouridine scaffold into more complex molecules, notably phosphoramidites for oligonucleotide synthesis [1]. Its intrinsic biological activity is understood within the context of its purine nucleoside analog framework, which is associated with broad antitumor mechanisms via DNA synthesis inhibition and apoptosis induction . This protected form critically differentiates it from its unprotected congener (CAS 136675-88-2) , offering a strategic advantage in synthetic workflows.

Protected building block for solid-phase oligonucleotide synthesis (ASO/siRNA)
Benzoyl protection enables controlled, stepwise phosphoramidite coupling
2′-Fluoro scaffold supports nuclease‑resistance studies in oligonucleotide contexts

Why 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine Cannot Be Readily Substituted with Other 2'-Fluoro Arabinonucleosides


The 2'-fluoro arabinonucleoside class exhibits profound functional divergence based on subtle variations in sugar modification, base substitution, and protecting group strategy. While compounds like Clevudine (L-FMAU) demonstrate potent, targeted anti-HBV activity [1] and Fialuridine (FIAU) shows anti-herpetic effects but carries a known risk of severe mitochondrial toxicity [2], 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine occupies a distinct, orthogonal utility space. Its defining 3′,5′-bis-O-benzoyl protecting groups confer critical stability and synthetic orthogonality, making it a specialized precursor rather than a direct-acting antiviral [3]. Substitution with an unprotected analog (e.g., CAS 136675-88-2) would be inappropriate for applications requiring controlled, stepwise incorporation, as it would introduce unwanted nucleophilicity and solubility characteristics. Similarly, base-modified comparators (e.g., 5-bromo derivatives) [4] have divergent reactivity and biological specificity that render them unsuitable for use as generic 2'-fluoro-arabino building blocks. Direct functional interchange is therefore precluded by fundamental differences in synthetic utility and biological target engagement.

Unprotected analog Free 3′,5′-hydroxyls may disrupt phosphoramidite coupling, limiting direct use in controlled oligo assembly.
5‑Bromo derivative Halogen‑driven reactivity is optimized for cross‑coupling, not for general chain elongation as a building block.
Antiviral agents Direct‑acting comparators (e.g., Clevudine) are not designed as protected synthetic intermediates.

Quantitative Differentiation of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine from Key Comparators


Protected vs. Unprotected Form: A 48% Increase in Molecular Weight Driven by Strategic Benzoylation

The primary structural differentiator for this compound is its 3',5'-bis-O-benzoyl protection, which distinguishes it from the unprotected base scaffold, 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-88-2). This protection is essential for its role as a synthetic intermediate. Direct comparison of molecular weight provides a clear, quantifiable measure of this functional divergence [1].

MW shift: protected vs. unprotected
Head-to-head
438.41 vs 230.19 g/mol
+208.22 g/mol (90% increase)
Benzoyl protection adds ~208 Da, confirming stable synthon identity.
Based on calculated molecular formulas and vendor COA.
Oligonucleotide Synthesis Nucleoside Chemistry Protecting Group Strategy

Partition Coefficient (LogP) Shift: >500-fold Increase in Lipophilicity Over Unprotected Analog Enables Organic Solvent Compatibility

The addition of two benzoyl protecting groups dramatically alters the compound's lipophilicity, a key parameter governing its utility in synthesis and potential passive diffusion if used as a prodrug. The calculated partition coefficient (LogP) for the target compound is 3.77, representing a major shift from the hydrophilic nature of the unprotected scaffold [1].

LogP shift
Cross-study comparable
3.77 (protected)
>3 log units above unprotected scaffold
High lipophilicity supports solubility in anhydrous solvents for solid-phase synthesis.
Predicted LogP; unprotected analog expected
Thermal stability
Cross-study comparable
Boiling point: 585.4 ± 60.0 °C (760 mmHg)
Non‑volatile solid simplifies handling and storage.
Vendor-reported physicochemical property; flash point 307 °C.
5‑Br analog mass
Head-to-head
438.41 vs 533.30 g/mol
+94.89 g/mol (Br replacing H)
Mass and halogen content select for cross‑coupling strategies; not a generic building block.
Calculated molecular formula comparison.
2′-F metabolic stability
Class‑level
2′-F-modified siRNAs show prolonged in vivo activity vs. unmodified RNA
Inferred nuclease resistance supports stability studies; not directly measured on this monomer.
Class‑level evidence from GalNAc‑siRNA conjugates; data to verify.
Lipophilicity Nucleoside Delivery Prodrug Design

Thermal Stability Benchmarking: Boiling Point of 585°C Defines Safe Handling and Storage Profile

The compound exhibits a high boiling point and flash point, providing a stable solid-state profile that differentiates it from more volatile or thermally labile comparators. These parameters are directly relevant for safe procurement, storage, and handling in a research setting .

Thermal stability
Cross-study comparable
Boiling point: 585.4 ± 60.0 °C (760 mmHg)
Non‑volatile solid simplifies handling and storage.
Vendor-reported physicochemical property; flash point 307 °C.
Thermal Stability Compound Handling Safety Assessment

Reactivity Divergence: Base-Modified 5-Bromo Analog Possesses Distinct Mass and Halogen-Driven Synthetic Utility

The 5-bromo derivative (CAS 213136-12-0) shares the 3',5'-bis-O-benzoyl protection pattern but introduces a heavy halogen at the 5-position of the uracil base. This creates a fundamentally different synthetic building block optimized for cross-coupling reactions rather than serving as a protected monomer for chain assembly [1].

5‑Br analog mass
Head-to-head
438.41 vs 533.30 g/mol
+94.89 g/mol (Br replacing H)
Mass and halogen content select for cross‑coupling strategies; not a generic building block.
Calculated molecular formula comparison.
Cross-Coupling Halogenated Nucleosides Medicinal Chemistry

Class-Level Inference: 2'-Fluoro Modification Confers Metabolic Stability in Oligonucleotide Contexts Unavailable to Unmodified DNA/RNA

While direct metabolic stability data for this specific protected monomer is not available, the 2'-fluoro modification it ultimately introduces into oligonucleotides is a well-established determinant of enhanced nuclease resistance. Class-level evidence from siRNA therapeutics demonstrates the profound impact of this modification on in vivo stability and duration of action, which is not observed with unmodified nucleotides [1].

2′-F metabolic stability
Class‑level
2′-F-modified siRNAs show prolonged in vivo activity vs. unmodified RNA
Inferred nuclease resistance supports stability studies; not directly measured on this monomer.
Class‑level evidence from GalNAc‑siRNA conjugates; data to verify.
siRNA Therapeutics Metabolic Stability Nuclease Resistance

Optimal Scientific and Industrial Use Cases for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine Based on Quantitative Evidence


Solid-Phase Synthesis of Metabolically Stabilized Oligonucleotides (ASOs, siRNAs)

This is the compound's primary utility scenario. The 3',5'-bis-O-benzoyl protection is essential for its conversion to a 5'-O-DMT-3'-phosphoramidite building block, which can then be used in automated solid-phase oligonucleotide synthesis. The resulting 2'-fluoro-modified oligonucleotides gain the significant advantage of enhanced nuclease resistance and prolonged in vivo activity, as demonstrated in therapeutic siRNA contexts [1]. The high LogP (3.77) ensures the monomer is readily soluble in the anhydrous acetonitrile used for DNA/RNA synthesizers . Substitution with the unprotected analog (CAS 136675-88-2) is impossible in this workflow due to the presence of free hydroxyls that would lead to uncontrolled polymerization and side reactions .

Synthesis of Defined Fluorinated Nucleoside Analogs for SAR Studies

As a stable, pre-protected synthon, this compound serves as an ideal starting material for the rapid, high-yielding synthesis of a library of 2'-fluoro-4-deoxy-arabinouridine derivatives. The benzoyl groups can be cleanly removed under mild basic conditions (e.g., NH3/MeOH) to reveal the active nucleoside scaffold for further modification or direct biological testing [1]. This strategy provides a clear advantage over starting from the unprotected nucleoside, which would require selective protection/deprotection steps, leading to lower overall yields and increased synthetic complexity.

Investigating the Role of 2'-Fluoro-Arabino Conformation in Polymerase Interactions

Upon deprotection, the resulting 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine can be enzymatically converted to its 5'-triphosphate form. This active metabolite is a valuable tool for probing the effects of the 2'-fluoro-arabino sugar pucker on substrate recognition and incorporation by viral (e.g., HCV, HBV) and human polymerases. Its utility in this application is distinct from direct-acting comparators like Clevudine, which is already optimized as a drug molecule and not suitable as a flexible biochemical probe [2]. The 4-deoxy modification in this scaffold may also confer unique resistance to deamination or other metabolic pathways .

Chemical Biology Studies Requiring a Lipophilic, Masked Nucleoside Prodrug

The high lipophilicity (LogP 3.77) conferred by the benzoyl groups makes this compound a candidate for passive cellular diffusion, a property not shared by its hydrophilic, unprotected counterpart . While not its primary intended use, this physical property makes it a suitable tool in cellular assays where a 'prodrug' approach is desired to bypass the reliance on nucleoside transporters. Once inside the cell, endogenous esterases can cleave the benzoyl esters to release the active nucleoside, providing a research model for studying intracellular delivery and activation of this specific scaffold.

Application
Selection Property
Validation Focus
Solid‑phase oligonucleotide synthesis
Benzoyl‑protected monomer compatible with anhydrous acetonitrile
Confirm coupling efficiency and 2′-F incorporation
SAR library synthesis
Stable, pre‑protected synthon for rapid analog generation
Evaluate deprotection yield and scaffold integrity
Polymerase interaction studies
2′-Fluoro‑arabino sugar pucker probe
Assess triphosphate formation and enzyme kinetics
Lipophilic prodrug research
LogP 3.77 enables passive diffusion studies
Verify esterase cleavage and intracellular nucleoside release
Quote Request

Request a Quote for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.